Pericosine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

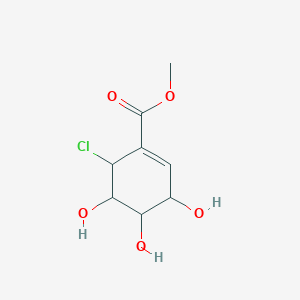

methyl 6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDMWQPFIPNFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(C(C(C1Cl)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Anticancer Potential of Pericosine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A, a naturally occurring carbasugar isolated from the marine-derived fungus Periconia byssoides, has emerged as a promising candidate in the landscape of anticancer drug discovery.[1][2][3][4] Its unique chemical structure and potent biological activities have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity in cancer cell lines, with a focus on its cytotoxic effects, mechanism of action, and the signaling pathways it modulates.

Data Presentation: Cytotoxic Activity of this compound

This compound has demonstrated significant growth-inhibitory effects against a range of cancer cell lines. The following table summarizes the available quantitative data on its cytotoxic and inhibitory activities.

| Compound | Cell Line | Assay Type | Measurement | Value | Reference |

| This compound | P388 (Murine Leukemia) | Cytotoxicity | ED₅₀ | 0.1 µg/mL | [2] |

| This compound | L1210 (Murine Leukemia) | Antitumor Assay | - | Moderate Activity | |

| This compound | HL-60 (Human Promyelocytic Leukemia) | Antitumor Assay | - | Moderate Activity | |

| This compound | HBC-5 (Human Breast Cancer) | Growth Inhibition | - | Selective Inhibition | |

| This compound | SNB-75 (Human CNS Cancer) | Growth Inhibition | - | Selective Inhibition | |

| This compound | Human Topoisomerase II | Enzyme Inhibition | IC₅₀ | 100-300 µM | |

| This compound | EGFR Protein Kinase | Enzyme Inhibition | % Inhibition | 40-70% at 100 µg/mL |

Mechanism of Action

The anticancer activity of this compound is attributed to its ability to target key molecules involved in cancer cell proliferation and survival. The primary mechanisms of action identified to date are the inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Topoisomerase II.

Inhibition of EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit EGFR protein kinase activity, thereby likely interfering with downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell survival and proliferation.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that alters the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound can induce DNA damage and ultimately trigger apoptotic cell death in rapidly dividing cancer cells.

Caption: Mechanism of Topoisomerase II inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. The following are representative methodologies for key experiments based on standard laboratory practices.

Cell Culture

-

Cell Lines: P388, L1210, HL-60, HBC-5, and SNB-75 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µg/mL) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal effective concentration (ED₅₀) or inhibitory concentration (IC₅₀) from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptosis-Related Proteins

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for apoptosis analysis.

EGFR Kinase Inhibition Assay

-

Use a commercially available EGFR kinase assay kit.

-

Add reaction buffer, purified EGFR enzyme, and various concentrations of this compound to a 96-well plate.

-

Initiate the reaction by adding ATP and a specific substrate peptide.

-

Incubate the plate at 30°C for the recommended time.

-

Stop the reaction and measure the kinase activity, typically by detecting the amount of phosphorylated substrate using a luminescence or fluorescence-based method.

-

Calculate the percent inhibition relative to a no-inhibitor control.

Topoisomerase II Inhibition Assay

-

Use a commercially available topoisomerase II drug screening kit.

-

Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and purified human topoisomerase II enzyme.

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and separate the DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA compared to the control.

Conclusion and Future Directions

This compound is a marine-derived natural product with promising anticancer properties, acting through the dual inhibition of EGFR and topoisomerase II. The available data demonstrates its potent cytotoxic effects against various cancer cell lines. However, further in-depth studies are warranted to fully elucidate its therapeutic potential. Future research should focus on:

-

Comprehensive screening against a wider panel of human cancer cell lines to identify specific cancer types that are particularly sensitive to this compound.

-

Detailed investigation of the apoptotic pathway induced by this compound, including the specific caspases and Bcl-2 family members involved.

-

Elucidation of the downstream effects of EGFR and topoisomerase II inhibition to better understand the complete signaling network affected by this compound.

-

In vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

Such studies will be crucial for the continued development of this compound as a potential novel therapeutic agent for the treatment of cancer.

References

The Antitumor Potential of Pericosine A: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Pericosine A, a marine-derived natural product isolated from the fungus Periconia byssoides, has emerged as a compound of interest in oncology research due to its demonstrated antitumor properties. This technical guide provides a comprehensive overview of the existing data on this compound's anticancer activity, its proposed mechanisms of action, and relevant experimental methodologies. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

In Vitro Cytotoxicity

This compound has exhibited significant cytotoxic effects against a panel of cancer cell lines. Notably, it has shown selective and potent growth inhibition against specific human cancer cell lines. The available quantitative data on its in vitro activity is summarized below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Metric | Value | Citation(s) |

| P-388 | Murine Leukemia | ED50 | 0.1 µg/mL | [1] |

| L1210 | Murine Leukemia | - | Moderate Activity | [2] |

| HL-60 | Human Promyelocytic Leukemia | - | Moderate Activity | [2] |

| HBC-5 | Human Breast Cancer | - | Selective and Potent Cytotoxicity | [1] |

| SNB-75 | Human Glioblastoma | - | Selective and Potent Cytotoxicity | [1] |

In Vivo Antitumor Activity

Preclinical evaluation of this compound in a murine leukemia model has demonstrated its potential for in vivo efficacy.

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Model | Treatment | Outcome | Citation(s) |

| Mice | P388 Leukemia | 25 mg/kg | Significant tumor-inhibitory activity |

Note: Detailed quantitative data, such as the percentage increase in lifespan (%ILS) or specific survival curves, are not extensively detailed in the available literature.

Mechanism of Action

The antitumor properties of this compound are attributed to its ability to target key enzymes involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.

EGFR Inhibition

This compound has been shown to inhibit the protein kinase activity of EGFR. This inhibition can disrupt downstream signaling pathways crucial for cancer cell growth and survival.

Table 3: Enzyme Inhibition Data for this compound

| Target Enzyme | Inhibition Metric | Concentration | Inhibition | Citation(s) |

| EGFR | % Inhibition | 100 µg/mL | 40-70% | |

| Topoisomerase II | - | - | Inhibition Reported |

Note: Specific IC50 values for EGFR and Topoisomerase II inhibition by this compound are not specified in the reviewed literature.

Topoisomerase II Inhibition

This compound also targets Topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription. Inhibition of Topoisomerase II leads to DNA damage and ultimately triggers cell death.

Experimental Protocols (Generic)

While specific, detailed protocols for experiments conducted with this compound are not publicly available, the following are standard, widely-accepted methodologies for the key assays mentioned in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.

-

Reaction Setup: In a 96-well plate, add assay buffer, a specific peptide substrate for EGFR, and various concentrations of this compound.

-

Enzyme Addition: Add purified recombinant human EGFR kinase to initiate the reaction.

-

ATP Addition: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ADP detection (e.g., ADP-Glo™ Kinase Assay) or antibody-based detection of the phosphorylated substrate (ELISA).

-

Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Topoisomerase II Inhibition Assay

This assay determines a compound's ability to inhibit the decatenation or relaxation activity of Topoisomerase II.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, and kinetoplast DNA (kDNA), which is a network of interlocked DNA circles.

-

Compound Addition: Add various concentrations of this compound to the reaction mixture.

-

Enzyme Addition: Add purified human Topoisomerase II to start the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA (substrate) remains in the well, while decatenated DNA (product) migrates into the gel as open circular or linear forms.

-

Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

Potential Downstream Effects and Unexplored Areas

The inhibition of EGFR and Topoisomerase II by this compound suggests potential downstream cellular effects that warrant further investigation.

-

Apoptosis Induction: Inhibition of EGFR signaling and the DNA damage caused by Topoisomerase II inhibition are both known to trigger apoptosis. Future studies could involve Western blot analysis for key apoptotic markers such as cleaved caspases (e.g., Caspase-3, -9) and PARP, as well as Annexin V/PI staining followed by flow cytometry.

-

Cell Cycle Arrest: Disruption of EGFR signaling can lead to cell cycle arrest, typically at the G1/S transition. Topoisomerase II inhibition can cause arrest at the G2/M phase. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry would be instrumental in determining the specific effects of this compound on cell cycle progression.

Conclusion

This compound demonstrates promising antitumor properties through its dual inhibition of EGFR and Topoisomerase II. The available in vitro and in vivo data support its potential as a lead compound for further anticancer drug development. However, a more detailed characterization of its biological activity is required. Future research should focus on obtaining specific IC50 values against a broader range of cancer cell lines, particularly breast and glioblastoma, conducting more detailed in vivo efficacy studies, and elucidating the specific downstream signaling consequences of its enzymatic inhibition, including its effects on apoptosis and the cell cycle. The generation of more comprehensive and quantitative datasets will be crucial for advancing the preclinical development of this compound.

References

Pericosine A: A Comprehensive Technical Guide on its Mechanism of Action in Inhibiting Tumor Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a marine-derived natural product, a carbasugar metabolite isolated from the fungus Periconia byssoides.[1][2][3] Its unique hybrid shikimate-polyketide framework has garnered interest within the scientific community for its potential as an anticancer agent.[1] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in inhibiting tumor growth, consolidating available quantitative data, experimental methodologies, and outlining the key signaling pathways involved.

Core Mechanism of Action

Current research indicates that this compound exerts its antitumor effects through a multi-targeted approach, primarily by inhibiting two key cellular components: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1] This dual-inhibitory action disrupts critical pathways involved in cell proliferation, survival, and DNA replication, ultimately leading to the suppression of tumor growth.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro and in vivo activities of this compound and its derivatives.

Table 1: In Vitro Cytotoxicity of this compound and its Analogs

| Compound | Cell Line | Cell Type | IC50 / ED50 (µM) |

| (+)-Pericosine A | P388 | Murine Leukemia | 5.00 |

| (+)-Pericosine A | L1210 | Murine Leukemia | 6.12 |

| (+)-Pericosine A | HL-60 | Human Promyelocytic Leukemia | 2.03 |

| This compound | P-388 | Murine Leukemia | 0.1 (µg/mL) |

| Pericosine B | P-388 | Murine Leukemia | 4.0 (µg/mL) |

| Pericosine C | P-388 | Murine Leukemia | 10.5 (µg/mL) |

| Pericosine D | P-388 | Murine Leukemia | 3.0 (µg/mL) |

| Pericosine E | P-388 | Murine Leukemia | 15.5 (µg/mL) |

| (+)-6-Bromo-pericosine A | P388 | Murine Leukemia | 4.93 |

| (+)-6-Bromo-pericosine A | L1210 | Murine Leukemia | 6.55 |

| (+)-6-Bromo-pericosine A | HL-60 | Human Promyelocytic Leukemia | 1.83 |

| (-)-6-Bromo-pericosine A | P388 | Murine Leukemia | 4.79 |

| (-)-6-Bromo-pericosine A | L1210 | Murine Leukemia | 5.89 |

| (-)-6-Bromo-pericosine A | HL-60 | Human Promyelocytic Leukemia | 1.95 |

| (+)-6-Iodo-pericosine A | P388 | Murine Leukemia | 5.12 |

| (+)-6-Iodo-pericosine A | L1210 | Murine Leukemia | 6.87 |

| (+)-6-Iodo-pericosine A | HL-60 | Human Promyelocytic Leukemia | 1.99 |

| (-)-6-Iodo-pericosine A | P388 | Murine Leukemia | 5.51 |

| (-)-6-Iodo-pericosine A | L1210 | Murine Leukemia | 7.02 |

| (-)-6-Iodo-pericosine A | HL-60 | Human Promyelocytic Leukemia | 2.11 |

| (+)-6-Fluoro-pericosine A | P388 | Murine Leukemia | >25 |

| (+)-6-Fluoro-pericosine A | L1210 | Murine Leukemia | >25 |

| (+)-6-Fluoro-pericosine A | HL-60 | Human Promyelocytic Leukemia | >25 |

| (-)-6-Fluoro-pericosine A | P388 | Murine Leukemia | >25 |

| (-)-6-Fluoro-pericosine A | L1210 | Murine Leukemia | >25 |

| (-)-6-Fluoro-pericosine A | HL-60 | Human Promyelocytic Leukemia | >25 |

Table 2: In Vitro Enzyme Inhibition by this compound

| Target Enzyme | Concentration | % Inhibition | IC50 |

| EGFR Protein Kinase | 100 µg/mL | 40-70% | Not Reported |

| Topoisomerase II | Not Reported | Not Reported | 100-300 µM |

Table 3: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Model | Dosage | Administration Route | Outcome |

| Mice | P388 Leukemia | 25 mg/kg | Intraperitoneal (i.p.) | Increased survival days |

Signaling Pathways and Mechanisms of Inhibition

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit EGFR tyrosine kinase, thereby disrupting the downstream signaling cascades that promote tumor growth.

Inhibition of Topoisomerase II

Human topoisomerase II is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thus resolving tangles and supercoils. By inhibiting topoisomerase II, this compound introduces errors in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Experimental Protocols

While the specific, detailed experimental protocols for the biological evaluation of this compound are not extensively published in publicly available literature, this section provides generalized methodologies for the key assays used to determine its mechanism of action. These protocols are based on standard laboratory practices for similar compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., P388, L1210, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase. A common method is the ADP-Glo™ Kinase Assay.

-

Reagents and Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (test inhibitor)

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 384-well plate, add the EGFR enzyme.

-

Add the this compound dilutions or a vehicle control to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the ADP generated during the kinase reaction to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined from the dose-response curve.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

-

Reagents and Materials:

-

Human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

This compound (test inhibitor)

-

Loading dye

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

-

Assay Procedure:

-

Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or a vehicle control.

-

Add human topoisomerase II enzyme to each reaction mixture to initiate the reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

-

Data Analysis: The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-targeted anticancer agent. Its ability to inhibit both EGFR tyrosine kinase and topoisomerase II provides a dual mechanism to combat tumor growth by disrupting key signaling and DNA replication pathways. The available in vitro and in vivo data are promising and warrant further investigation.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and its target enzymes.

-

Conducting more extensive in vivo studies in various cancer models to evaluate its efficacy and safety profile.

-

Exploring structure-activity relationships through the synthesis of new analogs to optimize potency and selectivity.

-

Investigating potential synergistic effects when combined with other chemotherapeutic agents.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Pericosine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A, a unique carbasugar-type metabolite first isolated from the sea hare-derived fungus Periconia byssoides, has garnered significant interest in the scientific community for its pronounced biological activities.[1][2][3][4] This technical guide provides an in-depth overview of the known biological targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in cancer research and drug development.

Core Biological Targets and Quantitative Data

This compound exhibits a multi-targeted profile, primarily impacting key enzymes involved in cancer progression and carbohydrate metabolism. Its principal molecular targets identified to date are human topoisomerase II, epidermal growth factor receptor (EGFR) tyrosine kinase, and various glycosidases.[5] The inhibitory activities of this compound against these targets, as well as its cytotoxic effects on various cancer cell lines, are summarized below.

| Target/Cell Line | Cancer Type | Parameter | Value | Reference |

| Enzymatic Targets | ||||

| Topoisomerase II | - | IC50 | 100-300 µM | |

| EGFR Tyrosine Kinase | - | % Inhibition | 40-70% at 100 µg/mL | |

| α-Glucosidase | - | IC50 | 2.25 mM (for (-)-enantiomer) | |

| Cytotoxic Activity | ||||

| P388 | Murine Lymphocytic Leukemia | ED50 | 0.1 µg/mL | |

| HBC-5 | Human Breast Cancer | Selective Growth Inhibition | - | |

| SNB-75 | Human CNS Cancer | Selective Growth Inhibition | - |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by interfering with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound on its key targets.

Topoisomerase II Inhibition

This compound acts as an inhibitor of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. By interfering with the enzyme's catalytic cycle, this compound leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Caption: this compound stabilizes the Topoisomerase II cleavage complex.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Overactivation of the EGFR signaling pathway is a common feature in many cancers. This compound inhibits the kinase activity of EGFR, thereby blocking downstream signaling cascades that promote tumor growth.

Caption: this compound inhibits EGFR autophosphorylation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the foundational work of Yamada et al. (2007) and other relevant studies.

Cytotoxicity Assay

The cytotoxic activity of this compound against various cancer cell lines was determined using a standard colorimetric assay.

Workflow:

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol:

-

Cell Culture: Murine P388 lymphocytic leukemia cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells/well.

-

Compound Addition: this compound, dissolved in a suitable solvent, was added to the wells at various concentrations.

-

Incubation: The plates were incubated for 72 hours.

-

MTT Assay: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.

-

Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The ED50 value was calculated from the dose-response curve.

Topoisomerase II Inhibition Assay

The inhibitory effect of this compound on human topoisomerase II was assessed by measuring the relaxation of supercoiled plasmid DNA.

Protocol:

-

Reaction Mixture Preparation: The reaction mixture contained 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol, 30 µg/mL bovine serum albumin, 0.2 µg of supercoiled pBR322 plasmid DNA, and 1 unit of human topoisomerase II in a final volume of 20 µL.

-

Inhibitor Addition: this compound was added to the reaction mixture at final concentrations of 100 µM and 300 µM.

-

Incubation: The mixture was incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction was stopped by the addition of 5 µL of a solution containing 5% SDS, 25% Ficoll-400, 0.05% bromophenol blue, and 50 mM EDTA.

-

Agarose Gel Electrophoresis: The reaction products were separated by electrophoresis on a 1% agarose gel in TBE buffer.

-

Visualization: The gel was stained with ethidium bromide and visualized under UV light to observe the different forms of the plasmid DNA (supercoiled, relaxed, and linear).

EGFR Tyrosine Kinase Inhibition Assay

The inhibitory activity of this compound against EGFR tyrosine kinase was determined using an ELISA-based assay.

Protocol:

-

Plate Coating: A 96-well microplate was coated with a synthetic poly(Glu, Tyr)4:1 substrate and incubated overnight at 4°C.

-

Blocking: The wells were washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

-

Kinase Reaction: The kinase reaction was initiated by adding a mixture containing EGFR, ATP, and this compound (at a final concentration of 100 µg/mL) to each well. The plate was incubated for a specified time at 37°C.

-

Detection: The phosphorylated substrate was detected by adding a horseradish peroxidase-conjugated anti-phosphotyrosine antibody.

-

Substrate Addition: A colorimetric substrate for HRP (e.g., TMB) was added, and the reaction was allowed to develop.

-

Absorbance Measurement: The reaction was stopped with a stop solution, and the absorbance was measured at 450 nm. The percentage of inhibition was calculated by comparing the absorbance of the wells treated with this compound to the control wells.

α-Glucosidase Inhibition Assay

The inhibitory activity of the (-)-enantiomer of this compound against α-glucosidase was evaluated using a colorimetric assay.

Protocol:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) were prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: The reaction mixture contained the α-glucosidase solution and various concentrations of (-)-Pericosine A.

-

Pre-incubation: The enzyme and inhibitor were pre-incubated for a short period at 37°C.

-

Reaction Initiation: The reaction was initiated by adding the pNPG substrate.

-

Incubation: The reaction mixture was incubated at 37°C.

-

Absorbance Measurement: The formation of p-nitrophenol was monitored by measuring the absorbance at 405 nm at regular intervals. The IC50 value was determined from the dose-response curve.

Conclusion

This compound presents a compelling profile as a multi-targeting agent with potential applications in oncology and other therapeutic areas. Its ability to inhibit key enzymes such as Topoisomerase II and EGFR, coupled with its cytotoxic effects on various cancer cell lines, underscores its promise as a lead compound for further drug development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic potential of this compound and its analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic efforts for stereo structure determination of cytotoxic marine natural product pericosines as metabolites of Periconia sp. from sea hare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Pericosine A as a Topoisomerase II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a naturally occurring carbasugar metabolite with a unique hybrid shikimate-polyketide structure.[1] Isolated from the marine fungus Periconia byssoides, which was originally found associated with the sea hare Aplysia kurodai, this compound has emerged as a compound of interest in oncology research.[1] Initial studies have revealed its potential as an anticancer agent, demonstrating cytotoxic activity against various human cancer cell lines and in vivo efficacy in murine leukemia models.[1] Notably, this compound exhibits a dual mechanism of action, targeting two critical proteins involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1] This whitepaper provides a comprehensive technical overview of this compound's activity as a topoisomerase II inhibitor, consolidating available quantitative data, outlining relevant experimental methodologies, and visualizing its potential mechanism of action and experimental evaluation workflows.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a vital nuclear enzyme that plays a crucial role in managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation.[2] The enzyme functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving DNA tangles and supercoils. This process is critical for cell division, and its inhibition can lead to catastrophic DNA damage and subsequent cell death, making it an attractive target for cancer chemotherapy.

Topoisomerase II inhibitors are broadly classified into two categories:

-

Topoisomerase II Poisons: These agents stabilize the transient "cleavage complex," which is the intermediate state where the enzyme is covalently bound to the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and triggering apoptotic pathways.

-

Catalytic Inhibitors: These inhibitors interfere with the enzymatic activity of topoisomerase II without stabilizing the cleavage complex. They can act by preventing ATP binding or hydrolysis, which is necessary for the enzyme's catalytic cycle, or by blocking the binding of DNA to the enzyme.

Currently, the precise mechanism by which this compound inhibits topoisomerase II has not been definitively elucidated in the available literature. Further research is required to determine whether it acts as a topoisomerase II poison or a catalytic inhibitor.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the inhibitory and cytotoxic activities of this compound.

Table 1: Topoisomerase II Inhibitory Activity of this compound

| Compound | Target | IC50 Value | Source |

| This compound | Topoisomerase II | 607 µM |

Note: The inhibitory activity of this compound against topoisomerase II is characterized as "very weak" based on the provided IC50 value.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Source |

| P388 | Murine Leukemia | Not specified | |

| L1210 | Murine Leukemia | Not specified | |

| HL-60 | Human Promyelocytic Leukemia | Not specified | |

| HBC-5 | Human Breast Cancer | Not specified | |

| SNB-75 | Human Glioblastoma | Not specified |

Note: While several studies report significant growth inhibition, specific IC50 values for cytotoxicity were not consistently available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols specific to the evaluation of this compound's topoisomerase II inhibitory activity are not fully available in the public domain literature. However, the following sections describe standard and widely accepted methodologies for assessing topoisomerase II inhibition and cytotoxicity, which are likely representative of the techniques used to evaluate this compound.

Topoisomerase II DNA Relaxation Assay (Generic Protocol)

This in vitro assay is a standard method to screen for topoisomerase II inhibitors by measuring the relaxation of supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive Control (e.g., Etoposide)

-

Loading Dye (containing SDS and a tracking dye)

-

Agarose

-

TBE Buffer (Tris-borate-EDTA)

-

Ethidium Bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA, and the desired concentration of this compound or control compound.

-

Initiate the reaction by adding human topoisomerase II enzyme to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the loading dye containing SDS.

-

Load the samples onto an agarose gel (e.g., 1%).

-

Perform electrophoresis in TBE buffer to separate the different DNA topoisomers.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. An active inhibitor will prevent the relaxation of the supercoiled DNA by topoisomerase II, resulting in a prominent supercoiled DNA band compared to the enzyme-only control. The intensity of the bands can be quantified to determine the IC50 value.

Cytotoxicity Assay (MTT Assay - Generic Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

The specific signaling pathways activated by this compound downstream of topoisomerase II inhibition have not yet been delineated. The following diagram illustrates a generalized signaling cascade often initiated by topoisomerase II poisons, leading to cell cycle arrest and apoptosis. This should be considered a hypothetical model for this compound's action pending further research.

Experimental Workflow

The following diagram outlines a general experimental workflow for the identification and characterization of a novel topoisomerase II inhibitor like this compound.

References

Initial In Vivo Studies of Pericosine A in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a marine-derived natural product, has demonstrated potential as an anticancer agent. Initial in vivo investigations in murine models have focused on its efficacy against leukemia, revealing promising, albeit modest, activity. This technical guide provides a comprehensive overview of the foundational in vivo studies of this compound, detailing the experimental protocols, summarizing the quantitative data, and illustrating the proposed mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the early-stage preclinical evaluation of this compound.

Core Efficacy Studies in Murine Leukemia Model

The primary in vivo evaluation of this compound was conducted using a murine P388 leukemia model. These studies were crucial in establishing the initial antitumor activity of the compound.

Experimental Protocol: P388 Murine Leukemia Model

While specific details from the original studies are not fully available in the public domain, a standard protocol for this type of study can be outlined based on common practices at the time.

-

Animal Model: The probable mouse strain used was the CDF1 mouse, commonly employed in National Cancer Institute (NCI) screening programs.

-

Tumor Implantation: Mice were inoculated intraperitoneally (i.p.) with P388 leukemia cells.

-

Treatment Group:

-

Compound: this compound

-

Dosage: 25 mg/kg[1]

-

Administration Route: Intraperitoneal (i.p.) injection[1]

-

Vehicle: While not explicitly stated, a common vehicle for such compounds is a saline solution, potentially with a small amount of a solubilizing agent like Tween-80.

-

Dosing Schedule: The frequency and duration of the administration are not specified in the available literature.

-

-

Control Group: A control group receiving the vehicle only was run in parallel.

-

Endpoint: The primary endpoint of the study was the median survival time of the mice.

Quantitative Data Summary

The in vivo antitumor activity of this compound in the P388 leukemia model is summarized in the table below.

| Treatment Group | Dosage (mg/kg) | Administration Route | Median Survival Time (days) | Increase in Lifespan (%) |

| Control | - | i.p. | 10.7 | - |

| This compound | 25 | i.p. | 13.0 | 21.5 |

Data sourced from a review citing the original study.[1]

Proposed Mechanism of Action

In vitro studies have elucidated potential mechanisms through which this compound exerts its cytotoxic effects. These mechanisms are believed to be relevant to its in vivo activity.

Signaling Pathway Inhibition

This compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.[1]

Toxicology and Pharmacokinetics

Toxicology

There is a notable lack of publicly available, detailed toxicology data for this compound in murine models. The initial efficacy studies suggest that the 25 mg/kg dose was tolerated to a degree that allowed for an increase in survival, but specific parameters such as body weight changes, clinical signs of toxicity, or histopathological analysis have not been reported in the reviewed literature. Further dedicated toxicology studies would be required to establish a comprehensive safety profile.

Pharmacokinetics

Similarly, pharmacokinetic data for this compound in murine models, including its absorption, distribution, metabolism, and excretion (ADME), are not available in the public domain. Understanding the pharmacokinetic properties is a critical step in the drug development process to optimize dosing regimens and predict potential drug-drug interactions.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel compound like this compound in a murine cancer model.

Conclusion and Future Directions

The initial in vivo studies of this compound in a P388 murine leukemia model have demonstrated its potential as an antitumor agent, warranting further investigation. The compound led to a modest but statistically significant increase in the lifespan of treated mice. The proposed mechanism of action, involving the inhibition of EGFR tyrosine kinase and topoisomerase II, provides a solid basis for its anticancer effects.

However, to advance this compound through the drug development pipeline, several critical knowledge gaps must be addressed. Comprehensive toxicology studies are imperative to determine its safety profile and establish a therapeutic window. Furthermore, detailed pharmacokinetic investigations are necessary to understand its ADME properties and to inform the design of optimal dosing strategies for future preclinical and clinical trials. Further efficacy studies in a broader range of cancer models, including solid tumors, would also be beneficial to explore the full therapeutic potential of this marine-derived compound.

References

The Structure-Activity Relationship of Pericosine A and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a naturally occurring carbasugar isolated from the marine-derived fungus Periconia byssoides.[1][2] This unique cyclohexenoid metabolite, along with its analogs, has garnered significant attention in the scientific community due to its potent biological activities, particularly its antitumor properties.[3][4] this compound has demonstrated significant cytotoxicity against various cancer cell lines, including murine P388 leukemia cells, and has shown in vivo antitumor activity.[3] Its mechanism of action is believed to involve the inhibition of key cellular targets such as protein kinase EGFR and topoisomerase II. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, presenting key quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Structure-Activity Relationship Data

The biological activity of this compound and its analogs is highly dependent on their stereochemistry and the nature of substituents on the cyclohexene ring. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their antitumor and enzyme inhibitory activities.

Antitumor Activity

The cytotoxicity of this compound and its halogenated analogs has been evaluated against several cancer cell lines. The data, presented as ED50 (Effective Dose, 50%) or GI50 (Growth Inhibition, 50%), reveals important SAR insights.

Table 1: Cytotoxicity of this compound and Halogenated Analogs against Various Cancer Cell Lines

| Compound | Cell Line | ED50 (µg/mL) |

| This compound (1Cl) | P388 | 0.1 |

| (-)-Pericosine A | P388 | Not specified, but active |

| (+)-Pericosine A | P388 | Not specified, but active |

| (-)-6-Fluoro-pericosine A (1F) | P388 | 1.8 |

| (+)-6-Fluoro-pericosine A (1F) | P388 | 1.6 |

| (-)-6-Bromo-pericosine A (1Br) | P388 | 0.2 |

| (+)-6-Bromo-pericosine A (1Br) | P388 | 0.2 |

| (-)-6-Iodo-pericosine A (1I) | P388 | 0.3 |

| (+)-6-Iodo-pericosine A (1I) | P388 | 0.3 |

| Pericosine B | P388 | 4.0 |

| Pericosine C | P388 | 10.5 |

| Pericosine D | P388 | 3.0 |

| Pericosine E | P388 | 15.5 |

| 5-Fluorouracil (Positive Control) | P388 | 0.02 |

Table 2: Cytotoxicity of 6-Halo-Substituted this compound Analogs against L1210 and HL-60 Cell Lines

| Compound | L1210 (GI50, µM) | HL-60 (GI50, µM) |

| (-)-1F | 11 | 12 |

| (+)-1F | 13 | 12 |

| (-)-1Br | 1.4 | 1.2 |

| (+)-1Br | 1.4 | 1.2 |

| (-)-1I | 1.3 | 1.1 |

| (+)-1I | 1.3 | 1.1 |

| 1Cl (this compound) | 0.8 | 0.7 |

| 5-Fluorouracil | 0.04 | 0.03 |

From these data, several key SAR observations can be made:

-

Halogen at C-6: The presence and nature of the halogen at the C-6 position are crucial for antitumor activity. The chloro, bromo, and iodo analogs exhibit potent activity, while the fluoro analog is significantly less active. The bromo- and iodo-congeners displayed moderate antitumor activity similar to this compound.

-

Stereochemistry: For the halogenated analogs, no significant difference in antitumor activity was observed between the enantiomers. However, for glycosidase inhibition, stereochemistry plays a more critical role.

-

Other Substitutions: Comparison with Pericosines B, C, D, and E suggests that the specific arrangement and nature of substituents on the cyclohexene ring are critical for potent cytotoxicity, with this compound being the most active among the naturally occurring analogs against P388 cells.

Glycosidase Inhibitory Activity

This compound and its analogs have also been investigated as glycosidase inhibitors. The inhibitory activity is presented as IC50 (Inhibitory Concentration, 50%).

Table 3: Glycosidase Inhibitory Activity of this compound and its Halogenated Analogs

| Compound | Enzyme | IC50 (mM) |

| (-)-Pericosine A (1Cl) | α-Glucosidase | 2.25 |

| (+)-Pericosine A (1Cl) | α-Glucosidase | Inactive |

| (-)-6-Fluoro-pericosine A (1F) | α-Glucosidase | 2.8 |

| (+)-6-Fluoro-pericosine A (1F) | α-Glucosidase | >10 |

| (-)-6-Bromo-pericosine A (1Br) | α-Glucosidase | 4.6 |

| (+)-6-Bromo-pericosine A (1Br) | α-Glucosidase | >10 |

| (-)-6-Iodo-pericosine A (1I) | α-Glucosidase | >10 |

| (+)-6-Iodo-pericosine A (1I) | α-Glucosidase | 7.2 |

| (-)-Pericosine A (1Cl) | β-Galactosidase | 5.38 |

| (+)-Pericosine A (1Cl) | β-Galactosidase | Inactive |

| (-)-1Br | β-Galactosidase | 6.8 |

| (+)-1I | α-Galactosidase | 8.9 |

Key SAR observations for glycosidase inhibition include:

-

Stereochemistry: Unlike the antitumor activity, a clear difference in glycosidase inhibitory activity is observed between enantiomers. The (-)-enantiomers of the chloro, fluoro, and bromo analogs are more potent α-glucosidase inhibitors than their corresponding (+)-enantiomers.

-

Halogen at C-6: The nature of the halogen at C-6 also influences the inhibitory activity and selectivity towards different glycosidases.

Experimental Protocols

Antitumor Assay

The in vitro cytotoxicity of this compound and its analogs is typically evaluated using a panel of human and murine cancer cell lines.

Cell Lines:

-

P388 (murine lymphocytic leukemia)

-

L1210 (murine lymphocytic leukemia)

-

HL-60 (human promyelocytic leukemia)

-

HBC-5 (human breast cancer)

-

SNB-75 (human central nervous system cancer)

General Procedure:

-

Cancer cells are seeded in 96-well microplates at an appropriate density.

-

The cells are exposed to various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) assay.

-

The absorbance is measured using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (GI50 or ED50) is calculated from dose-response curves.

-

5-Fluorouracil is commonly used as a positive control.

Glycosidase Inhibitory Activity Assay

The ability of this compound and its analogs to inhibit various glycosidases is determined using spectrophotometric assays.

Enzymes:

-

α-Glucosidase (from yeast)

-

β-Glucosidase (from Jack bean)

-

α-Galactosidase (from green coffee bean)

-

β-Galactosidase (from bovine liver)

-

α-Mannosidase (from bovine liver)

General Procedure:

-

The assay is performed in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

The enzyme is pre-incubated with various concentrations of the test compound.

-

The appropriate p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is added to initiate the reaction.

-

The reaction is incubated at a specific temperature (e.g., 37 °C) for a defined time.

-

The reaction is terminated by adding a basic solution (e.g., Na2CO3).

-

The amount of released p-nitrophenol is quantified by measuring the absorbance at 405 nm.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: EGFR Signaling Pathway

This compound is reported to inhibit the protein kinase activity of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. The following diagram illustrates the simplified EGFR signaling cascade and the putative point of inhibition by this compound.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Antitumor Activity Screening

The general workflow for screening the antitumor activity of this compound analogs is a systematic process involving cell culture, compound treatment, and viability assessment.

References

- 1. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic efforts for stereo structure determination of cytotoxic marine natural product pericosines as metabolites of Periconia sp. from sea hare - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Path to Pericosine A: A Technical Guide on its Fungal Origins and Biosynthetic Postulates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a potent antitumor metabolite, is a fascinating secondary metabolite produced by the marine-derived fungus Periconia byssoides.[1][2] Despite significant interest in its therapeutic potential, the precise biosynthetic pathway of this compound within its fungal host remains largely unelucidated. This technical guide synthesizes the current knowledge surrounding this compound, including its producing organism, chemical characteristics, and established biological activities. While a definitive enzymatic pathway is yet to be discovered, this document presents a hypothetical biosynthetic route based on the known chemistry of this compound and general principles of fungal secondary metabolism. Furthermore, it outlines potential experimental strategies that could be employed to fully characterize this intriguing pathway, providing a roadmap for future research in the field.

Introduction to this compound

This compound is a member of the pericosine family of natural products, which also includes Pericosines B, C, D, and E.[1][2][3] These compounds were first isolated from the fungus Periconia byssoides OUPS-N133, which was itself isolated from the sea hare Aplysia kurodai. This compound possesses a unique and complex chemical structure, characterized as a carbasugar with a highly functionalized cyclohexene ring. Its molecular formula is C8H11ClO5. The structure is notable for its hybrid nature, suggesting a biosynthetic origin that may involve components of both the shikimate and polyketide pathways.

Biological Activity of this compound

This compound has demonstrated significant and selective cytotoxic activity against various cancer cell lines, making it a compound of high interest for oncological drug development.

Table 1: Reported Antitumor and Glycosidase Inhibitory Activities of this compound and its Analogs

| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |

| (+)-Pericosine A (1Cl) | P388 | Antitumor | 5.00 | |

| (+)-Pericosine A (1Cl) | L1210 | Antitumor | 6.12 | |

| (+)-Pericosine A (1Cl) | HL-60 | Antitumor | 2.03 | |

| (-)-Pericosine A (1Cl) | P388 | Antitumor | 4.85 | |

| (-)-Pericosine A (1Cl) | L1210 | Antitumor | 3.96 | |

| (-)-Pericosine A (1Cl) | HL-60 | Antitumor | 2.33 | |

| (-)-Pericosine A (1Cl) | α-Glucosidase | Inhibition | 2.25 mM |

The Undiscovered Biosynthetic Pathway of this compound

To date, the specific genes and enzymes responsible for the biosynthesis of this compound in Periconia byssoides have not been identified or characterized. Fungal secondary metabolites are typically synthesized by enzymes encoded by genes clustered together in what is known as a biosynthetic gene cluster (BGC). These clusters often contain genes for core enzymes like polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), as well as tailoring enzymes that modify the initial carbon skeleton.

Given the hybrid shikimate-polyketide-like structure of this compound, its BGC is hypothesized to contain a unique combination of genes. The elucidation of this pathway would require a combination of genomic sequencing of Periconia byssoides, bioinformatic analysis to identify the putative BGC, and subsequent gene knockout and heterologous expression studies to confirm gene function.

Hypothetical Biosynthetic Pathway and Key Enzymatic Steps

Based on the chemical structure of this compound, a plausible, though unproven, biosynthetic pathway can be proposed. This hypothetical pathway would likely involve key enzymatic reactions common in fungal secondary metabolism.

Caption: A hypothetical biosynthetic pathway for this compound.

Proposed Experimental Workflow for Pathway Elucidation

The definitive elucidation of the this compound biosynthetic pathway will require a systematic experimental approach. The following workflow outlines the key steps that researchers could take.

Caption: A proposed experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Outlook

This compound remains a molecule of significant interest due to its potent biological activity. While its total synthesis has been achieved, understanding its natural biosynthesis is crucial for several reasons. It could enable the bioengineering of the pathway to produce novel, even more potent analogs. Furthermore, heterologous expression of the biosynthetic gene cluster in a more tractable fungal host could lead to a more sustainable and scalable production method compared to chemical synthesis or extraction from the native producer. The roadmap provided in this guide offers a clear direction for future research to finally uncover the secrets of how Periconia byssoides crafts this remarkable natural product. The discovery of the this compound BGC would be a significant advancement in the field of fungal natural product biosynthesis and could pave the way for the development of new anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

Pericosine A: A Fungal-Derived Solution for Thiol-Based Malodor Neutralization

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Malodorous compounds, particularly volatile thiols, present a significant challenge in various industrial and consumer applications. The fungal-derived natural product, Pericosine A, has emerged as a promising agent for the effective neutralization of thiol-based odors. This technical guide provides a comprehensive overview of the underlying chemistry, reaction kinetics, and safety profile of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this potent odor-neutralizing compound.

Introduction

Volatile sulfur compounds (VSCs), especially thiols (mercaptans), are notorious for their potent and unpleasant odors, detectable by the human nose at extremely low concentrations. These compounds are responsible for the offensive smell of skunk spray and other forms of malodor. This compound, a metabolite isolated from the fungus Periconia byssoides, has been identified as a highly effective electrophilic compound capable of neutralizing these odorous molecules.[1] This document outlines the scientific basis for this compound's activity against thiols, providing the necessary technical details for its evaluation and application.

Mechanism of Action: Thiol Neutralization

This compound neutralizes thiols through a chemical reaction that forms a stable, non-volatile, and odorless thioether adduct.[1] The reaction proceeds via a proposed SN2'-type mechanism, a form of nucleophilic substitution. In this reaction, the nucleophilic sulfur atom of the thiol attacks an electrophilic carbon atom in the this compound molecule, leading to the formation of a new carbon-sulfur bond and the displacement of a leaving group.[1]

Alternatively, this reaction can be described as a Michael addition, where the thiol adds across a carbon-carbon double bond that is activated by an adjacent electron-withdrawing group within the this compound structure. This process effectively sequesters the volatile thiol, rendering it unable to interact with olfactory receptors.

Signaling Pathway Diagram

Caption: Reaction mechanism of this compound with a volatile thiol.

Quantitative Data

The efficacy of this compound in neutralizing thiols has been quantified through various experiments. The following tables summarize the key findings.

| Thiol Compound | Reaction Conditions | Outcome | Reference |

| 2-phenylethanethiol | Neutral and basic conditions | Formation of a stable thioether product | [2] |

| 3-methyl-1-butanethiol | Not specified | Reacts to form a non-volatile product | [3] |

| Skunk Anal Gland Secretions | Formulated with cosmetic ingredients | Highly effective deodorization |

| Compound Class | Reactivity with this compound | Reference |

| Thiols | Reactive | |

| Thioacetates/Thioesters | Reactive | |

| Thioethers | Not specified | |

| Disulfides | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Thiol Neutralization Assay

This protocol outlines the general procedure for assessing the reaction between this compound and model thiol compounds.

Materials:

-

This compound

-

Model thiol compound (e.g., 2-phenylethanethiol)

-

Solvent (e.g., aqueous solution)

-

Triethylamine (optional, for basic conditions)

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS))

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a stock solution of the model thiol compound.

-

In a reaction vessel, combine stoichiometric amounts of the this compound and thiol solutions.

-

For reactions under basic conditions, add a catalytic amount of triethylamine.

-

Allow the reaction to proceed at room temperature.

-

Monitor the reaction progress over time by taking aliquots and analyzing them via HPLC or MS to observe the consumption of reactants and the formation of the product.

-

Characterize the final product to confirm the formation of the thioether adduct.

In Vitro Safety Testing

To assess the suitability of this compound for consumer applications, in vitro safety tests were performed to evaluate its potential for skin and eye irritation.

4.2.1. Skin Irritation Assay

-

Model: Reconstituted human epidermis model.

-

Procedure: A solution of this compound is applied topically to the tissue model. After a defined exposure period, the tissue is rinsed, and cell viability is assessed using a colorimetric assay (e.g., MTT assay). The results are compared to positive and negative controls to determine the irritation potential.

4.2.2. Eye Irritation Assay

-

Model: Corneal epithelial model or other suitable in vitro eye irritation models.

-

Procedure: Similar to the skin irritation assay, the test material is applied to the eye tissue model. After exposure and rinsing, tissue viability or other markers of irritation are measured and compared to controls.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Formulation for Enhanced Efficacy

For practical applications, this compound can be formulated with adjunctive cosmetic ingredients. These formulations can enhance the speed and effectiveness of the odor neutralization process, making it more suitable for use in personal care products and deodorizers. The development of such formulations involves optimizing the delivery vehicle and ensuring the stability and bioavailability of this compound.

Conclusion

This compound presents a novel and effective solution for the neutralization of thiol-based malodors. Its mechanism of action, involving the formation of stable and odorless thioether adducts, is well-supported by chemical principles. The compound has been shown to be non-irritating in in vitro safety studies, highlighting its potential for use in a variety of consumer and industrial applications. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the odor-neutralizing properties of this compound.

References

- 1. Collection - An Electrophilic Natural Product Provides a Safe and Robust Odor Neutralization Approach To Counteract Malodorous Organosulfur Metabolites Encountered in Skunk Spray - Journal of Natural Products - Figshare [acs.figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Pericosine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a potent antitumor marine natural product, has garnered significant interest within the scientific community due to its unique carbocyclic structure and promising biological activity. This document provides a detailed, step-by-step protocol for the total synthesis of this compound, commencing from the readily available chiral starting material, (-)-shikimic acid. The synthesis involves a multi-step sequence including protection, oxidation, chlorination, and deprotection reactions. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, facilitating the production of this compound for further biological evaluation and drug development endeavors.

Introduction

This compound is a carbasugar, a class of compounds where the ring oxygen of a sugar is replaced by a methylene group.[1] Its molecular formula is C₈H₁₁ClO₅, and its IUPAC name is methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate.[1] The molecule features a highly functionalized cyclohexene ring, presenting a significant synthetic challenge.[2] The total synthesis of this compound has been accomplished, with routes developed from both (-)-shikimic acid and (-)-quinic acid.[2] This protocol will focus on the synthetic pathway originating from (-)-shikimic acid.

Experimental Protocols

This section details the multi-step synthesis of (-)-Pericosine A from (-)-shikimic acid.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product is typically achieved by column chromatography on silica gel.

Synthesis of (-)-Pericosine A from (-)-Shikimic Acid

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Synthetic workflow for (-)-Pericosine A from (-)-shikimic acid.

Step 1: Synthesis of Methyl 5-epishikimate derivative (68)

This intermediate is prepared from (-)-shikimic acid through a series of established procedures.

Step 2: Oxidation to β,γ-unsaturated ketone (69)

The methyl 5-epishikimate derivative (68) is oxidized using Dess-Martin periodinane to yield the corresponding β,γ-unsaturated ketone (69).

Step 3: Formation of Protected Enol (79)

The ketone (69) undergoes a protection step, for example, with a silylating agent like TBSCl in the presence of imidazole, followed by deacetylation to afford the protected enol (79).

Step 4: Chlorination to Intermediate (80)

A key step in the synthesis is the introduction of the chlorine atom. This is achieved by treating the protected enol (79) with thionyl chloride (SOCl₂) in a suitable solvent such as dry dichloromethane. This reaction proceeds via an Sₙ2' type mechanism.

Step 5: Deprotection to afford (-)-Pericosine A (1)

The final step involves the removal of the protecting groups from the chlorinated intermediate (80). This is typically accomplished using a strong acid, such as trifluoroacetic acid (TFA), to yield (-)-Pericosine A.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1-3 | (-)-Shikimic Acid | Multiple | Protected Enol (79) | - |

| 4 | Protected Enol (79) | SOCl₂, CH₂Cl₂ | Chlorinated Intermediate (80) | 42 |

| 5 | Chlorinated Intermediate (80) | TFA | (-)-Pericosine A (1) | 66 |

Table 1: Summary of reaction yields for the key steps in the synthesis of (-)-Pericosine A.

Detailed Experimental Procedures

Synthesis of Chlorinated Intermediate (80) from Protected Enol (79)

To a solution of the protected enol (79) in dry dichloromethane (CH₂Cl₂) is added an excess of thionyl chloride (SOCl₂) at room temperature. The reaction mixture is stirred until completion, as monitored by TLC. Upon completion, the solvent and excess reagent are removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chlorinated intermediate (80).

Synthesis of (-)-Pericosine A (1) from Chlorinated Intermediate (80)

The chlorinated intermediate (80) is dissolved in a suitable solvent and treated with trifluoroacetic acid (TFA) to effect deprotection. The reaction is stirred at room temperature until the starting material is consumed. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to yield (-)-Pericosine A (1) as the final product.

Logical Relationship of Synthetic Steps